molecular formula C5H6N2O3 B3051973 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one CAS No. 3748-16-1

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one

Cat. No.: B3051973
CAS No.: 3748-16-1
M. Wt: 142.11 g/mol
InChI Key: ODYIFWGZXQNVQI-UHFFFAOYSA-N
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Description

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various scientific fields. This compound features a pyrimidine ring substituted with hydroxyl and hydroxymethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, catalysts, and purification techniques to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The hydroxyl and hydroxymethyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-hydroxy-2-methylpyrimidine
  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and hydroxymethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-2-3-6-4(9)1-5(10)7-3/h1,8H,2H2,(H2,6,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYIFWGZXQNVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190915
Record name 2-(Hydroxymethyl)-4,6-pyrimidinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-16-1
Record name 6-Hydroxy-2-(hydroxymethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3748-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-4,6-pyrimidinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxymethyl)-4,6-pyrimidinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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